molecular formula C13H14N6O4 B5779808 1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5779808
M. Wt: 318.29 g/mol
InChI Key: ZTXNNDAEZWSKLG-UHFFFAOYSA-N
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Description

1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE, typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity . The process can be summarized as follows:

    Condensation Reaction: 1,3-diketones react with arylhydrazines in the presence of a catalyst.

    Cyclization: The intermediate formed undergoes cyclization to produce the pyrazole ring.

    Functionalization: The pyrazole ring is further functionalized to introduce the desired substituents, such as the ethyl and nitroanilino groups.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and eco-friendly methods. For example, the use of Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl or aryl halides in the presence of a base.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group, nitroanilino moiety, and pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-ethyl-4-[(3-nitrophenyl)carbamoylamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-2-18-11(12(14)20)10(7-15-18)17-13(21)16-8-4-3-5-9(6-8)19(22)23/h3-7H,2H2,1H3,(H2,14,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXNNDAEZWSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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